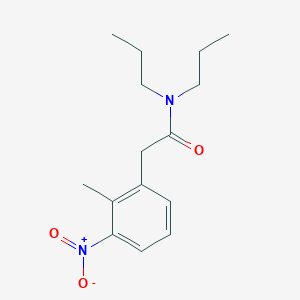

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, a new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities, showing broad-spectrum activity against several microorganisms . Additionally, the synthesis of N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide was carried out, and their structural and vibrational characteristics were determined using spectroscopic methods and quantum chemical studies . A novel series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides were synthesized via an improved Dakin–West reaction, catalyzed by trifluoroacetic acid, providing a more cost-effective and simpler method .

Molecular Structure Analysis

The molecular structure of N-(2-Methylphenyl)acetamide was found to be slightly twisted with respect to the 2-methylphenyl substituent, and its conformation was closely related to that of the unsubstituted N-phenylacetamide . In contrast, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide was syn to the meta-methyl group, which differs from the anti conformation observed in similar compounds . The effect of substituents on the crystal structures of various N-(Substitutedphenyl)-2,2,2-trichloroacetamides was also analyzed, revealing that electron-withdrawing groups and N-chlorination significantly affect bond distances and angles .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. However, they do discuss the synthesis and reactions of related acetamide compounds. For example, the Dakin–West reaction was used to synthesize a series of acetamides, indicating the versatility of acetamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives were characterized using various spectroscopic techniques. The vibrational characteristics of N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated, and the influence of the methyl group on the characteristic frequencies of the amide group was noted . The solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide was studied, showing that the molecule forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds . Additionally, the crystal structures of various substituted acetamides were determined, providing insights into their geometric parameters .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis of a series of compounds related to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. They demonstrated significant antimalarial activity against Plasmodium berghei in mice, suggesting potential for clinical trials in humans.

Metabolic Study

Research by Goda et al. (2006) focused on the metabolism of flutamide, which is structurally related to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This study provided insights into the metabolic pathways and formation of reactive toxic metabolites in human liver microsomes.

Structural Analysis

The study by Gowda et al. (2007) analyzed the structure of 2-chloro-N-(3-methylphenyl)acetamide, which shares a similar structural framework with 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This provided valuable information on the conformation and geometric parameters of such compounds.

Photoreactions Study

Watanabe et al. (2015) investigated the photoreactions of flutamide, closely related to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This study revealed different photoreactions in various solvents, contributing to understanding the behavior of such compounds under light exposure.

Heteroaromatic Compounds Study

Krivoruchka et al. (2004) researched solvatochromism of heteroaromatic compounds, including compounds similar to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. They studied the effects of bifurcate hydrogen bond on IR spectrum and dipole moment, aiding in understanding solvation effects on such molecules.

Synthesis and Biological Testing

Sayed et al. (2021) conducted a study on nitrophenyl-group-containing heterocycles, which are structurally related to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This research included synthesis, characterization, and assessment of anticancer and antioxidant properties, expanding the understanding of the biological activities of such compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNUPMXKFVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)